2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives has been a subject of interest due to their potential biological activities. In the first paper, the synthesis of a series of compounds based on the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus was described. These compounds were modified at positions C-4 to C-7 with different substituents such as chloro, methyl, or methoxy groups. The indole nitrogen was also alkylated with small alkyl groups like methyl or ethyl, leading to the identification of a highly potent antiproliferative agent . Another study focused on the synthesis of a library of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives with various amine moieties, aiming to find potential antipsychotics with PDE10A-inhibiting properties and serotonin receptor affinities .
Molecular Structure Analysis
The crystal structure of a Mannich base derivative of isoindole-1,3-dione was analyzed in the third paper. The compound crystallized in the triclinic space group and featured a V-shaped conformation with a dihedral angle of 75.47° between the phthalimide and aniline rings. The molecular structure was stabilized by hydrogen bonding and π-π interactions . Similarly, the fifth paper discussed the structural and conformational properties of a divalent sulfur substituted phthalimide, which crystallized in the monoclinic space group. The conformation of the N S C O group was found to be syn, and the molecular structure was well reproduced by theoretical calculations .
Chemical Reactions Analysis
The fourth paper detailed the cyclization reactions of 1,2-bis(2-cyanophenyl)propionitriles, which led to the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was derived by the degradation of the "red pigment" and confirmed by synthesis .
Physical and Chemical Properties Analysis
The vibrational properties of the divalent sulfur substituted phthalimide were studied using infrared and Raman spectroscopies, complemented by quantum chemical calculations. The experimental molecular structure was confirmed by X-ray diffraction methods . In another study, the structure of a 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which played a crucial role in confirming the identity of the synthesized compound .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient Synthesis Methods : A study described the efficient synthesis of compounds including isoindole-1,3-dione derivatives, highlighting their chemical synthesis techniques (Sena et al., 2007).
- Molecular and Crystal Structure Analysis : Research has been conducted on the molecular and crystal structure of N-aminoimides, a class to which this compound belongs, providing insights into its structural properties (Struga et al., 2007).
Potential Therapeutic Applications
- Serotonin Receptor Affinity and Phosphodiesterase Inhibition : A study investigated isoindole-1,3-dione derivatives for their potential as antipsychotics, examining their affinity for serotonin receptors and inhibitory effects on phosphodiesterase 10A (Czopek et al., 2020).
Material Science and Organometallic Complexes
- Organometallic Complexes for Molecular Wires : Research focused on the electric and magnetic properties of organometallic complexes, including those derived from isoindole-1,3-dione, for applications in molecular wires and electronic systems (Yousef et al., 2021).
Vibrational Properties and Spectroscopy Studies
- Vibrational Properties and DFT Studies : Studies have been conducted on the vibrational properties and structure of isoindole-1,3-dione derivatives, using techniques like FTIR and Raman spectroscopy, complemented by quantum chemical calculations (Arjunan et al., 2009).
Miscellaneous Applications
- Synthesis of Hexahydro Derivatives : Research on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from related compounds, exploring their chemical properties and synthesis methods (Tan et al., 2016).
- Antimicrobial Screening : A study synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, to evaluate their potential as chemotherapeutic agents with antimicrobial activities (Jain et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione are likely to be multiple receptors due to the indole scaffold present in the compound . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
It’s suggested that the compound interacts with its targets (receptors) and induces changes that lead to its biological effects . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .
Biochemical Pathways
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
The compound was tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
One of the isoindoline derivatives tested was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
Biochemical Analysis
Biochemical Properties
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the human dopamine receptor D2, where it binds with high affinity . This interaction is significant as it can modulate the receptor’s activity, potentially influencing neurological processes. Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its broad-spectrum biological activities.
Cellular Effects
The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D2 can alter cell signaling pathways, affecting neurotransmission and other cellular processes . Furthermore, this compound has been observed to impact gene expression, potentially leading to changes in protein synthesis and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications, particularly in neurological disorders.
Molecular Mechanism
The molecular mechanism of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules. For instance, its binding to the dopamine receptor D2 involves interactions with specific amino acid residues at the receptor’s allosteric binding site . This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmission through its interaction with the dopamine receptor D2 . At higher doses, the compound can exhibit toxic or adverse effects, potentially leading to cellular damage or other negative outcomes. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the compound’s safe and effective use in clinical settings.
Metabolic Pathways
2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with the dopamine receptor D2 can affect the metabolism of neurotransmitters, leading to changes in their levels and activity . Additionally, the compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further influence its biological activity.
Transport and Distribution
The transport and distribution of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, the compound can accumulate in specific tissues or compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(((5-Chloro-2-methoxyphenyl)amino)methyl)isoindoline-1,3-dione plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with the dopamine receptor D2 suggests that it may localize to regions of the cell where this receptor is abundant, such as the plasma membrane or specific intracellular compartments. This localization can influence the compound’s activity and its overall effects on cellular function.
properties
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-22-14-7-6-10(17)8-13(14)18-9-19-15(20)11-4-2-3-5-12(11)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUNRGKZUKYVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.